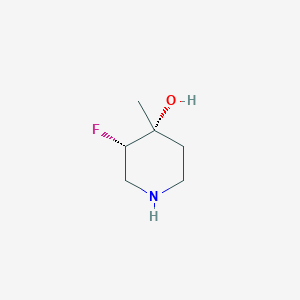

Cis-3-fluoro-4-methylpiperidin-4-ol

描述

Overview of Fluorine's Impact on Molecular Architecture in Organic Synthesis

The introduction of fluorine into an organic molecule can profoundly alter its intrinsic properties. rsc.orglew.ro As the most electronegative element, fluorine's presence modifies the electron distribution within a molecule, thereby influencing its acidity, basicity, and dipole moment. tandfonline.com This often translates to enhanced metabolic stability and improved membrane permeability. tandfonline.com The carbon-fluorine bond is exceptionally strong, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.org

Despite its strong electronic influence, fluorine's size is comparable to that of a hydrogen atom, with a van der Waals radius of just 1.47 Å. wikipedia.org This allows fluorine to serve as a bioisostere for hydrogen, enabling its substitution into a molecule without causing significant steric disruption while fundamentally altering its electronic character. wikipedia.org The strategic placement of fluorine can also enforce a specific molecular conformation, which can be critical for optimizing interactions with biological targets. acs.org Consequently, a substantial portion of modern pharmaceuticals and agrochemicals incorporate fluorine atoms. rsc.orgwikipedia.org

The Role of Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a foundational structural unit in a multitude of natural products and synthetic molecules, especially within the pharmaceutical landscape. nih.govlifechemicals.com Its saturated, non-planar structure offers a three-dimensional framework that can be functionalized at multiple positions, permitting precise spatial orientation of substituents. This inherent three-dimensionality provides access to complex molecular interactions often unattainable by flat aromatic systems. lifechemicals.com

The use of chiral piperidine scaffolds can help modulate a molecule's physicochemical characteristics, boost biological activity and selectivity, and refine its pharmacokinetic profile. thieme-connect.comresearchgate.net The adaptability of the piperidine core has established it as a crucial building block in the development of drugs across numerous therapeutic classes, such as anesthetics, antihistamines, and antipsychotics. nih.govlifechemicals.com A primary method for synthesizing these valuable scaffolds is the hydrogenation of readily available pyridine (B92270) precursors. nih.gov

Contextualization of Cis-3-fluoro-4-methylpiperidin-4-ol within Contemporary Chemical Research

The synthesis of specifically substituted fluorinated piperidines often presents a considerable challenge, necessitating advanced stereoselective methodologies to ensure the correct three-dimensional arrangement of atoms. nih.govnih.gov A prevalent strategy involves the heterogeneous catalytic hydrogenation of fluoropyridines, which can provide the desired fluorinated piperidines with high yield and diastereoselectivity. acs.orgnih.gov These products serve as valuable intermediates for constructing more elaborate molecules, including derivatives of established drugs. nih.gov The investigation of molecules like this compound is therefore instrumental in advancing the rational design of new chemical entities with bespoke properties.

Stereochemical Importance of Cis-Configuration in Piperidine Derivatives

The descriptor "cis" in this compound specifies that the fluorine and methyl substituents are positioned on the same face of the piperidine ring. This stereochemical relationship is of paramount importance as it defines the molecule's three-dimensional topography, which in turn governs its interactions with other molecules, including biological targets such as enzymes and receptors.

The piperidine ring typically adopts a low-energy chair conformation, and the energetic preference for this conformation is heavily influenced by its substituents. researchgate.net The introduction of a fluorine atom can induce distinct conformational biases due to a combination of electrostatic forces (charge-dipole and dipole-dipole interactions) and stereoelectronic effects like hyperconjugation. researchgate.net For instance, research has shown that in certain fluorinated piperidines, the fluorine atom shows a preference for the axial position, a tendency that can be modulated by other interactions within the molecule. researchgate.netresearchgate.net Consequently, the precise control of stereochemistry to achieve a specific cis or trans isomer is a fundamental objective in the synthesis of piperidine derivatives intended for specific applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,4R)-3-fluoro-4-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWXDUHAJIXSQL-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC[C@@H]1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Conformational Investigations of Cis 3 Fluoro 4 Methylpiperidin 4 Ol

Determination of Relative and Absolute Stereochemistry

The precise three-dimensional arrangement of atoms in cis-3-fluoro-4-methylpiperidin-4-ol is established using advanced analytical techniques. These methods are essential for confirming the cis relationship between the fluorine atom at the C3 position and the methyl group at the C4 position.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative configuration of fluorinated piperidines. d-nb.infonih.gov For structures similar to this compound, the coupling constants between fluorine and adjacent protons (³J(¹⁹F,¹H)) are particularly informative for assigning the stereochemistry. researchgate.net A large coupling constant is typically indicative of an anti-periplanar (axial-axial) relationship between the coupled nuclei, while smaller coupling constants suggest a synclinal (gauche) arrangement.

X-ray crystallography provides unambiguous proof of the solid-state conformation and relative stereochemistry. For related 4-fluoropiperidine (B2509456) derivatives, X-ray analysis has confirmed that the piperidine (B6355638) ring adopts a chair conformation with the fluorine atom in an axial position. researchgate.net This technique definitively establishes bond lengths, angles, and the spatial orientation of all substituents.

Conformational Behavior of Fluorinated Piperidine Rings

The introduction of a fluorine atom significantly alters the conformational landscape of the piperidine ring, often leading to preferences that defy traditional steric arguments. researchgate.net

The conformational behavior of fluorinated piperidines is governed by a combination of powerful electronic factors. nih.govnih.gov One major contributor is the electrostatic gauche effect , an attractive interaction between the electron-deficient iminium ion (protonated nitrogen) and the electronegative fluorine atom. researchgate.netacs.org This charge-dipole interaction stabilizes a conformation where the C-F bond is gauche to the C-N bond. nih.gov

Hyperconjugation also plays a crucial role. d-nb.infonih.gov This involves the donation of electron density from anti-periplanar C-H bonding orbitals (σC-H) into the low-lying antibonding orbital of the carbon-fluorine bond (σ*C-F). researchgate.netacs.org This delocalization of electrons stabilizes the conformation where the interacting orbitals are properly aligned, which often favors an axial fluorine placement. nih.gov

Contrary to the expectation that substituents prefer an equatorial position to minimize steric hindrance, the fluorine atom in 3-fluoropiperidines frequently favors an axial orientation. d-nb.inforesearchgate.net This preference is a direct consequence of the stabilizing electrostatic and hyperconjugative interactions. researchgate.netnih.gov In protonated 3-fluoropiperidines, the attraction between the positively charged nitrogen (N⁺-H) and the partial negative charge on the fluorine atom can be substantial, strongly favoring the axial conformer where these groups are closer in space. acs.org Studies on related compounds like cis-3-fluoro-5-methylpiperidine have shown that the conformational preference can be influenced by the substitution pattern. nih.gov

The balance between axial and equatorial conformers is highly sensitive to the surrounding environment. d-nb.infonih.gov Solvent polarity, in particular, plays a major role in determining the conformational equilibrium. nih.gov Increasing the solvent polarity tends to stabilize the more polar conformer, which is often the one with the axial fluorine atom. d-nb.infonih.gov For example, computational studies on related 3,5-difluoropiperidines showed a shift from a preference for the equatorial conformer in a nonpolar solvent like chloroform (B151607) (ε=4.81) to the axial conformer in a highly polar solvent like DMSO (ε=46.7). nih.gov This is because polar solvents can better solvate and stabilize the larger dipole moment of the axial conformer. Temperature can also influence the equilibrium, though its effects are often secondary to the powerful electronic and solvent effects.

Theoretical and Computational Studies on Stereochemistry and Conformation

For various fluorinated piperidines, these theoretical models have successfully predicted the experimentally observed preference for the axial fluorine conformer. nih.gov Computational analyses have quantified the stability of the axial conformer relative to the equatorial one, with calculated free enthalpy differences (ΔG) often aligning with experimental observations from NMR studies. d-nb.infonih.gov For instance, calculations on the parent 3-fluoropiperidinium ion show a significant energetic preference for the axial conformer in both the gas phase and in aqueous solution. nih.gov

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of molecules. By calculating the relative energies of different conformers, a detailed understanding of the conformational energy landscape can be obtained. For this compound, the primary conformational equilibrium involves the chair forms of the piperidine ring, with the substituents occupying either axial or equatorial positions.

Computational analyses on analogues have revealed that the energy difference between the axial and equatorial conformers is sensitive to the solvent environment. nih.gov In nonpolar solvents, the energy difference is smaller, while in polar solvents, the axial conformer is further stabilized. This is attributed to the more polar nature of the axial conformer, which interacts more favorably with polar solvent molecules. nih.gov

The conformational preferences of cis-3-fluoro-4-methylpiperidine and its derivatives have been computationally explored, and the free enthalpy differences (ΔG) between the equatorial and axial conformers have been calculated. These values, presented in the table below, highlight the consistent preference for the axial orientation of the fluorine atom.

| Analogue | Solvent (Computational) | ΔG (kcal/mol) (Axial - Equatorial) | Favored Conformer |

|---|---|---|---|

| NH-analogue | Toluene | -1.3 | Axial |

| TFA-analogue | Toluene | -2.1 | Axial |

| HCl-analogue | Toluene | -1.7 | Axial |

Data derived from studies on cis-3-fluoro-4-methylpiperidine, a close structural analogue of this compound. The negative ΔG values indicate that the axial conformer is more stable than the equatorial conformer. nih.govresearchgate.net

For this compound, the presence of the 4-hydroxyl group is expected to further influence the conformational equilibrium through intramolecular hydrogen bonding. The formation of a hydrogen bond between the axial 4-hydroxyl group and the nitrogen atom could potentially stabilize the chair conformation where the hydroxyl group is axial. Conversely, an equatorial hydroxyl group might engage in different hydrogen bonding networks with the solvent. The interplay between the axial preference of the fluorine at C3 and the conformational tendencies of the methyl and hydroxyl groups at C4 creates a complex energy landscape that can be precisely mapped using quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Conformational Analysis

While quantum chemical calculations provide a static picture of the relative energies of different conformers, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the molecule, the transitions between different conformational states, and the influence of the solvent environment on these dynamics.

For this compound, MD simulations would be instrumental in exploring the dynamic equilibrium between the different chair and boat conformations. The simulations would allow for the observation of ring-flipping events and the characterization of the transition states connecting different conformers. By analyzing the trajectories generated from MD simulations, it is possible to calculate the population of each conformer as a function of time, providing a statistical understanding of the conformational landscape.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: The molecule would be placed in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions.

Energy Minimization: The initial system would be energy-minimized to remove any steric clashes or unfavorable interactions.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated under constant temperature and pressure to ensure a stable starting point for the production simulation.

Production Run: The simulation would be run for a significant period (nanoseconds to microseconds) to generate a trajectory of the molecule's motion.

Analysis of the MD trajectory would provide detailed information on various structural parameters, such as:

| Parameter | Description | Insights Gained |

|---|---|---|

| Dihedral Angle Distributions | Analysis of the torsion angles within the piperidine ring. | Identifies the preferred ring pucker (chair, boat, twist-boat) and the orientation of substituents. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the atomic positions from a reference structure. | Indicates the overall stability and flexibility of the molecule. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average positions. | Highlights the most flexible regions of the molecule. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Provides information on the solvation shell and hydrogen bonding with the solvent. |

Through such analyses, MD simulations can elucidate the dynamic interplay of forces that govern the conformational preferences of this compound, including the role of intramolecular hydrogen bonding and the influence of the surrounding solvent molecules on the stability of different conformers. This dynamic picture is crucial for understanding how the molecule might interact with biological targets.

Mechanistic Investigations into the Formation and Reactivity of Cis 3 Fluoro 4 Methylpiperidin 4 Ol

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

The creation of the specific cis-stereochemistry of 3-fluoro-4-methylpiperidin-4-ol (B11823306) involves carefully controlled reaction pathways. Understanding these mechanisms is crucial for optimizing the synthesis of this and related compounds.

Role of Intermediates in Dearomatization-Hydrogenation Pathways

The synthesis of piperidine (B6355638) rings often begins with the dearomatization of pyridine (B92270) precursors. acs.org This process breaks the aromaticity of the pyridine ring, making it susceptible to further transformations like hydrogenation. acs.org The dearomatization is often facilitated by activating the pyridine ring, making it more electrophilic and reactive towards nucleophiles. mdpi.com

Mechanistic Insights into Organocatalyzed Fluorination

Organocatalysis offers a powerful, metal-free approach to enantioselective fluorination. nih.gov In the synthesis of cis-3-fluoro-4-methylpiperidin-4-ol, an enantioselective fluorination step is key to establishing the desired stereochemistry. nih.gov This is often achieved using a chiral organocatalyst, such as a modified cinchona alkaloid, which activates the substrate towards attack by a fluorinating agent. nih.gov

The mechanism typically involves the formation of an enamine or enolate intermediate from the piperidone precursor and the organocatalyst. This intermediate then reacts with an electrophilic fluorine source. The chiral environment provided by the catalyst directs the approach of the fluorine atom, leading to a high degree of enantioselectivity. nih.gov Interestingly, studies have shown that simpler, commercially available primary amines can sometimes replace complex catalysts with similar levels of enantioselectivity. nih.gov

Palladium-Catalyzed Annulation Reaction Mechanisms

Palladium-catalyzed reactions are versatile tools for constructing heterocyclic rings like piperidines. nih.govacs.org Annulation reactions, where a new ring is formed onto an existing molecule, are particularly effective. rsc.org In a typical palladium-catalyzed annulation for piperidine synthesis, an allene-palladium electrophile is generated in situ. This electrophile then reacts with a suitable bis-nucleophile, such as a diamine, to form the piperidine ring. nih.gov

These reactions are known for their high degree of regio- and stereochemical control, proceeding under mild conditions with low catalyst loadings to produce highly substituted piperazines and related heterocycles in excellent yields. nih.govacs.org The mechanism allows for the formation of two new carbon-nitrogen bonds in a single process, offering an efficient route to complex piperidine structures. nih.gov

Regioselectivity and Diastereoselectivity in Nucleophilic Additions and Substitutions

The precise control of where a nucleophile attacks a molecule (regioselectivity) and the resulting 3D arrangement of atoms (diastereoselectivity) is fundamental to the synthesis of complex molecules like this compound. mdpi.comwikipedia.org

In the context of piperidine synthesis, nucleophilic additions to activated pyridinium (B92312) salts are a common strategy. nih.gov The position of the incoming nucleophile is directed by the activating group on the pyridine nitrogen. mdpi.com For example, the alkylation of 1,2-dihydropyridines can be highly regioselective, allowing for the introduction of substituents at specific positions. nih.govcolab.ws Subsequent addition of a hydride or carbon nucleophile to the resulting iminium ion often proceeds with high diastereoselectivity, leading to the formation of piperidines with multiple stereocenters. nih.govcolab.ws

The formation of this compound relies on a diastereoselective reduction of a fluorinated piperidone precursor. The fluorine atom at the 3-position influences the conformational preference of the ring, which in turn directs the approach of the reducing agent to the ketone at the 4-position, favoring the formation of the cis diol.

Kinetic and Thermodynamic Aspects of Stereochemical Control

The final stereochemical outcome of a reaction can be governed by either kinetic or thermodynamic control. jackwestin.comlibretexts.orglibretexts.org

Kinetic control occurs when the product that is formed the fastest is the major product. This is typically favored at lower temperatures, where the reactions are irreversible. libretexts.orgyoutube.com

Thermodynamic control occurs when the most stable product is the major product. This is favored at higher temperatures, where the reactions are reversible and an equilibrium can be established. libretexts.orglibretexts.org

In the synthesis of substituted piperidines, the reaction conditions can be tuned to favor either the kinetic or thermodynamic product. jackwestin.com For example, in the addition of HBr to 1,3-butadiene, the 1,2-addition product is favored at low temperatures (kinetic control), while the more stable 1,4-addition product dominates at higher temperatures (thermodynamic control). libretexts.org Similarly, in the synthesis of this compound, the stereoselective reduction of the ketone precursor is likely under kinetic control, where the approach of the hydride is directed by the existing stereochemistry of the molecule to give the less stable cis product as the major isomer.

Influence of Fluorine on Reaction Pathways and Reactivity Profiles

The introduction of a fluorine atom into a molecule can have a significant impact on its chemical and physical properties. researchgate.net In the case of this compound, the fluorine atom at the 3-position exerts a strong influence on the molecule's conformation and reactivity. nih.govnih.gov

The electron-withdrawing nature of fluorine can affect the pKa of the piperidine nitrogen, making it less basic. nih.gov This can influence the course of reactions that involve the nitrogen atom. Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can stabilize certain conformations of the piperidine ring. researchgate.net

This conformational preference, often referred to as the "fluorine gauche effect," can play a crucial role in directing the stereochemical outcome of subsequent reactions. nih.gov For example, in the reduction of a 3-fluoropiperidone, the fluorine atom can influence the trajectory of the incoming hydride, leading to the preferential formation of one diastereomer over the other. nih.gov The presence of fluorine can also impact the reactivity of adjacent functional groups. nih.gov

Chemical Transformations and Synthetic Utility of Cis 3 Fluoro 4 Methylpiperidin 4 Ol As a Building Block

Derivatization Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)

The tertiary hydroxyl group of cis-3-fluoro-4-methylpiperidin-4-ol is a key site for derivatization, enabling the introduction of a wide array of functional groups through reactions like esterification and etherification. These transformations are crucial for modulating the steric and electronic properties of the molecule, which can significantly influence its biological activity and pharmacokinetic profile.

For instance, esterification can be achieved by reacting the alcohol with various acylating agents, such as acid chlorides or anhydrides, in the presence of a suitable base. This allows for the incorporation of different ester moieties, ranging from simple alkyl esters to more complex aromatic or heterocyclic esters. Similarly, etherification, accomplished through methods like the Williamson ether synthesis, introduces diverse ether linkages. The choice of the R group in the resulting ether (O-R) can profoundly impact the compound's lipophilicity, polarity, and hydrogen bonding capacity.

Modifications of the Piperidine (B6355638) Nitrogen (e.g., N-Alkylation, N-Protection)

The secondary amine of the piperidine ring offers another critical handle for synthetic manipulation. N-alkylation, the introduction of an alkyl group onto the nitrogen atom, is a common strategy to create analogues with altered basicity and steric bulk. This can be accomplished using various alkylating agents, such as alkyl halides or through reductive amination.

Furthermore, the piperidine nitrogen can be protected with a variety of protecting groups, such as the tert-butoxycarbonyl (Boc) group. nih.govchemenu.com This is often a necessary step in multi-step syntheses to prevent unwanted side reactions at the nitrogen while other parts of the molecule are being modified. nih.gov The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its eventual removal. For example, the Boc group is known to be labile under acidic conditions. nih.gov

Conversion to Other Fluorinated Heterocyclic Scaffolds

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of other, more complex fluorinated heterocyclic systems. Through a series of chemical transformations, the piperidine ring can be modified or used as a scaffold to construct new ring systems.

For example, ring-closing metathesis or intramolecular cyclization reactions could potentially be employed to form bicyclic or spirocyclic structures containing the fluorinated piperidine core. The presence of the fluorine atom can influence the reactivity and conformational preferences of the intermediates, guiding the stereochemical outcome of these transformations.

Strategic Implementation in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a key building block in the total synthesis of complex, biologically active molecules.

Role in Establishing Defined Stereocenters in Target Structures

The "cis" stereochemistry of the fluorine and hydroxyl groups at the C3 and C4 positions, respectively, provides a predefined stereochemical arrangement that can be carried through a synthetic sequence. This is particularly valuable in the construction of molecules where precise control of stereochemistry is crucial for biological activity. By incorporating this building block, chemists can avoid complex and often low-yielding stereoselective reactions later in the synthesis. The enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol has been reported, providing access to enantiopure material which is highly prized in medicinal chemistry. nih.govcapes.gov.br

Impact of Fluorine Substitution on Molecular Design and Modulating Physicochemical Properties relevant to synthesis (e.g., pKa, conformational rigidity)

The introduction of a fluorine atom into the piperidine ring has a profound impact on the molecule's physicochemical properties, which is a key consideration in molecular design. d-nb.infonih.govresearchgate.net

pKa: Fluorine is the most electronegative element, and its presence significantly influences the basicity (pKa) of the nearby piperidine nitrogen. tandfonline.com The electron-withdrawing nature of the fluorine atom generally leads to a decrease in the pKa of the amine, making it less basic. tandfonline.comacs.orgcambridgemedchemconsulting.com This modulation of basicity is a critical tool in drug design, as it can affect a compound's solubility, membrane permeability, and interaction with biological targets. tandfonline.comacs.org Studies have shown that the reduction in pKa following fluorine substitution can enhance oral absorption. tandfonline.com

Conformational Rigidity: The substitution of hydrogen with fluorine can also impact the conformational preferences of the piperidine ring. d-nb.infonih.govresearchgate.net The C-F bond is longer than a C-H bond and has a significant dipole moment. These factors, along with steric and electronic interactions (such as gauche effects and hyperconjugation), can lead to a preference for specific chair conformations of the piperidine ring. d-nb.inforesearchgate.net For example, in some fluorinated piperidines, there is a notable preference for the fluorine atom to occupy an axial position, which can be influenced by solvent polarity. d-nb.infonih.govresearchgate.net This conformational rigidity can be advantageous in designing molecules that fit precisely into a biological target's binding site.

Future Directions in the Research of Cis 3 Fluoro 4 Methylpiperidin 4 Ol

The strategic incorporation of fluorine into piperidine (B6355638) scaffolds continues to be a pivotal strategy in medicinal chemistry, enhancing properties like metabolic stability and receptor binding affinity. Cis-3-fluoro-4-methylpiperidin-4-ol, as a specific and valuable building block, is at the forefront of this research. Future investigations are poised to refine its synthesis, characterization, and application, paving the way for the discovery of novel therapeutics. The following sections outline key areas for future research focus.

常见问题

Q. What strategies mitigate batch-to-batch variability in the crystallization of This compound?

- Methodological Answer : Seed crystals with defined polymorphs (e.g., via slurry bridging) ensure reproducibility. Control cooling rates and antisolvent addition (e.g., ethanol/water mixtures) to avoid oiling out. XRPD and DSC characterize polymorphic forms .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。